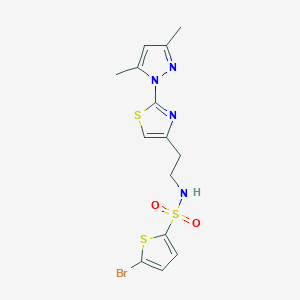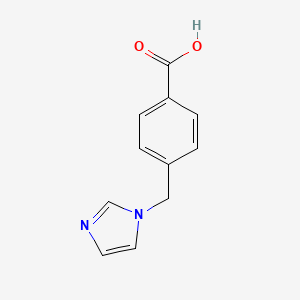
Phenyl 4-((2-(4-fluorophenyl)acetamido)methyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 4-((2-(4-fluorophenyl)acetamido)methyl)piperidine-1-carboxylate, also known as PFAP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. PFAP has a unique structure that makes it a promising candidate for pharmaceutical and biotechnological purposes. In
Scientific Research Applications
Structural Studies
Research on related compounds, such as 4-carboxy-3-methyl-4-phenylpiperidinium bromide, has been conducted to understand their absolute configurations and geometries. These studies are significant in the synthesis of compounds like Levocabastine, which are part of a chemical series with specific antihistaminic activity. The geometry of these compounds is derived from NMR spectra and confirmed by X-ray structure determinations (Peeters, Blaton, & Ranter, 1994).
Medicinal Chemistry
Compounds with structures related to Phenyl 4-((2-(4-fluorophenyl)acetamido)methyl)piperidine-1-carboxylate, such as GSK962040, have been identified as novel small molecule motilin receptor agonists. These compounds show promising pharmacokinetic profiles and potential for further development in medical applications (Westaway et al., 2009).
Calcium-Channel Blocking Activity
Research into structurally similar compounds has explored their potential as calcium-channel blockers and antihypertensive agents. These studies focus on evaluating the ability of these compounds to antagonize calcium-induced contractions in rabbit aortic strips, showing their potential in hypertension treatment (Shanklin, Johnson, Proakis, & Barrett, 1991).
Anticancer Applications
Some compounds structurally related to this compound have been studied for their potential in cancer treatment. For instance, specific kinase inhibitors have been explored for their ability to inhibit Aurora A, which may be useful in treating cancer (ヘンリー,ジェームズ, 2006).
Analgesic and Neuroleptic Activity
Analogs of this compound have been synthesized to examine their ability to interact with opioid and dopamine receptors. These studies focus on finding compounds with a good combination of analgesic and neuroleptic activity (Iorio, Reymer, & Frigeni, 1987).
Safety and Hazards
While the specific safety and hazards of Phenyl 4-((2-(4-fluorophenyl)acetamido)methyl)piperidine-1-carboxylate are not mentioned, it’s worth noting that fentanyl, a related compound, is one of the major contributing drugs to the opioid crisis in North America . Fentanyl analogs have high potential for producing addiction and severe adverse effects including coma and death .
properties
IUPAC Name |
phenyl 4-[[[2-(4-fluorophenyl)acetyl]amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O3/c22-18-8-6-16(7-9-18)14-20(25)23-15-17-10-12-24(13-11-17)21(26)27-19-4-2-1-3-5-19/h1-9,17H,10-15H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFMCPGCJBIEIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CC2=CC=C(C=C2)F)C(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Dimethyl-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2829906.png)
![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2829907.png)
![2-Butylsulfanyl-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2829908.png)


![N-(2,3-dimethylphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2829915.png)
![N-(2,4-dimethylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2829916.png)


![N-[3-(1H-Benzimidazol-2-yl)cyclohexyl]prop-2-enamide](/img/structure/B2829919.png)
![5-ethyl-7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2829920.png)
![4-(5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)-2,6-dimethylmorpholine](/img/structure/B2829922.png)
